molecular formula C8H9Cl2N3O B1479177 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one CAS No. 2090943-55-6

2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one

Cat. No.: B1479177
CAS No.: 2090943-55-6
M. Wt: 234.08 g/mol
InChI Key: PJHQRLFPGOVONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one” is a chemical compound with the molecular formula C8H9Cl2N3O . It has an average mass of 262.136 Da and a monoisotopic mass of 261.043579 Da . This compound is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Novel Syntheses of Tricyclic, N -Aryl, Pyridine- and Pyrazine-Fused Pyrimidones

This research involved the synthesis of a series of tricyclic, linearly fused N-aryl pyrimidones, including derivatives of the compound . These pyrimidones demonstrated potential for further exploration in heterocyclic chemistry (Friary, McPhail, & Seidl, 1993).

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives

This study synthesized new pyrazoline and pyrazole derivatives and evaluated their antimicrobial activities. While not directly mentioning the specific compound, it provides context for the antimicrobial potential of related structures (Hassan, 2013).

Synthesis of Pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and Pyrazolo[4′,3′:5,6]pyrazino[2,3‐d]pyrimidines

This research synthesized and applied certain pyrazolo-pyrazino compounds to polyester fibers, indicating their utility in material science, particularly in the textile industry (Rangnekar, 2007).

Synthesis, Characterization, Antibacterial, Antioxidant, DNA Binding and SAR Study of Novel Pyrazine Moiety Bearing 2-pyrazoline Derivatives

This study focused on the synthesis of novel pyrazine derivatives with potential antibacterial, antioxidant, and DNA-binding properties. These findings provide insights into the biological applications of compounds related to the one (Kitawat & Singh, 2014).

Mechanism of Action

Properties

IUPAC Name

2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c9-3-8(14)12-1-2-13-6(10)4-11-7(13)5-12/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHQRLFPGOVONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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